
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,5-dimethoxy-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,5-dimethoxy-N-propylbenzamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is commonly referred to as HMQ-T or HMQP, and it belongs to a class of compounds known as benzamides. HMQ-T has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
Mechanism of Action
The exact mechanism of action of HMQ-T is not fully understood. However, studies have shown that the compound can modulate several cellular signaling pathways, including the NF-κB pathway and the MAPK pathway. HMQ-T has also been shown to increase the expression of antioxidant enzymes and reduce the production of reactive oxygen species.
Biochemical and Physiological Effects
HMQ-T has been shown to exhibit several biochemical and physiological effects. Studies have shown that the compound can reduce the production of pro-inflammatory cytokines, increase the expression of antioxidant enzymes, and reduce oxidative stress in cells and animal models of disease. HMQ-T has also been shown to improve cognitive function and reduce the severity of neurological damage in animal models of disease.
Advantages and Limitations for Lab Experiments
One advantage of using HMQ-T in lab experiments is its ability to modulate several cellular signaling pathways, making it a useful tool for studying the mechanisms of disease. However, one limitation of using HMQ-T is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on HMQ-T. One area of research could focus on optimizing the synthesis of the compound to improve its solubility and bioavailability. Another area of research could focus on exploring the compound's potential therapeutic applications in a range of disease models. Additionally, future research could focus on elucidating the exact mechanisms of action of HMQ-T and identifying potential drug targets for the compound.
Synthesis Methods
The synthesis of HMQ-T involves several steps, starting with the reaction of 2-hydroxy-6-methylquinoline with formaldehyde and sodium borohydride to form the intermediate 2-(hydroxymethyl)-6-methylquinoline. This intermediate is then reacted with 3,5-dimethoxybenzoyl chloride and propylamine to form the final product, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,5-dimethoxy-N-propylbenzamide.
Scientific Research Applications
HMQ-T has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's anti-inflammatory effects. Studies have shown that HMQ-T can inhibit the production of inflammatory cytokines and reduce inflammation in animal models of disease.
Another area of research has focused on HMQ-T's neuroprotective effects. Studies have shown that HMQ-T can protect neurons from oxidative stress and reduce the severity of neurological damage in animal models of disease.
properties
IUPAC Name |
3,5-dimethoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-5-8-25(23(27)17-11-19(28-3)13-20(12-17)29-4)14-18-10-16-9-15(2)6-7-21(16)24-22(18)26/h6-7,9-13H,5,8,14H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADKDTPXGWTMGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

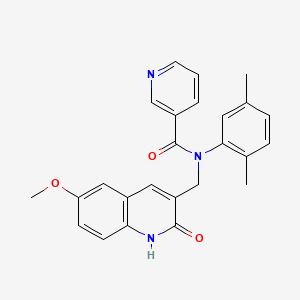
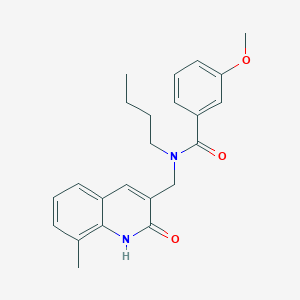

![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696485.png)
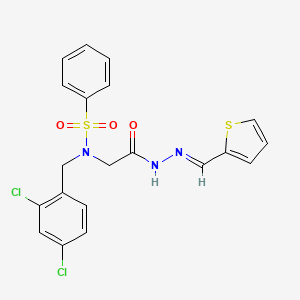

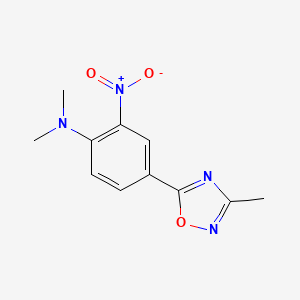
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7696500.png)
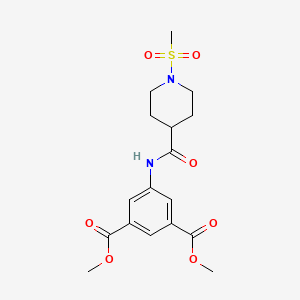

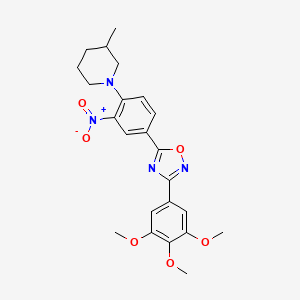

![2-[4-(butylsulfamoyl)-2-chlorophenoxy]-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7696524.png)
